molecular formula C8H12ClN3 B6272484 1-(2-methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride CAS No. 1989659-90-6

1-(2-methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B6272484
CAS No.: 1989659-90-6
M. Wt: 185.7
InChI Key:
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Description

1-(2-methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H12ClN3 and a molecular weight of 185.7 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a pyrimidine derivative. The reaction conditions often include the use of a cyclopropanating agent such as diazomethane or a similar reagent under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclopropanation reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropane ring or the pyrimidine moiety is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(2-methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride
  • 1-(2-methylpyrimidin-4-yl)cyclopropan-1-amine

Uniqueness

1-(2-methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride is unique due to its specific cyclopropane and pyrimidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1989659-90-6

Molecular Formula

C8H12ClN3

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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